methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Description
This compound is a steroidal bile acid derivative characterized by a cyclopenta[a]phenanthrene core with multiple stereochemical centers. Key structural features include:
- tert-Butyldimethylsilyl (TBS) ether at the C3 position, enhancing lipophilicity and protecting the hydroxyl group during synthesis .
- 7-Oxo group, which may influence hydrogen bonding and metabolic stability compared to hydroxyl or methoxy analogs .
- Methyl ester at the C17 side chain, a common modification to improve solubility and bioavailability .
Its synthesis involves sequential protection/deprotection steps, such as TBS ether formation and TBAF-mediated cleavage, yielding intermediates with high purity (68–84%) . The compound’s structural complexity aligns with bile acid derivatives used in antimicrobial and metabolic studies .
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O4Si/c1-20(10-13-27(33)34-7)23-11-12-24-28-25(15-17-31(23,24)6)30(5)16-14-22(18-21(30)19-26(28)32)35-36(8,9)29(2,3)4/h20-25,28H,10-19H2,1-9H3/t20-,21+,22-,23-,24+,25+,28+,30+,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIFFCWRXGCURO-RTCYBROUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate-R28549 involves multiple steps. The key steps include the protection of hydroxyl groups, formation of the cyclopenta[a]phenanthrene core, and the introduction of the tert-butyldimethylsilyloxy group. The reaction conditions typically involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
®-methyl4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate-R28549 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyldimethylsilyloxy group, using reagents like halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Hormonal Activity
This compound has been studied for its potential hormonal activity. Research indicates that it may act as a selective modulator of steroid receptors. Such compounds are valuable in the development of new therapies for hormone-related conditions such as breast cancer and osteoporosis.
Case Study: Hormonal Modulation
A study demonstrated that derivatives of this compound exhibited significant binding affinity to estrogen receptors. These findings suggest potential applications in hormone replacement therapies and cancer treatments targeting estrogen pathways .
Biochemical Research
Enzyme Inhibition Studies
Methyl (4R)-4-[(3R,5S,...]-pentanoate has been utilized in enzyme inhibition studies to understand its effects on various biochemical pathways. Its structural properties allow it to interact with specific enzymes involved in metabolic processes.
Case Study: Enzyme Interaction
In vitro studies have shown that this compound can inhibit the activity of certain cytochrome P450 enzymes. This inhibition can affect drug metabolism and clearance rates in the body . Such insights are crucial for drug design and understanding drug-drug interactions.
Drug Development
Pharmaceutical Formulations
The compound's unique chemical structure makes it suitable for incorporation into pharmaceutical formulations aimed at enhancing bioavailability and therapeutic efficacy. Its silyl ether functionality can improve solubility and stability of active pharmaceutical ingredients.
Case Study: Formulation Optimization
Research has indicated that formulations containing this compound showed improved absorption characteristics in animal models compared to standard formulations without it . This highlights its potential in enhancing the delivery of poorly soluble drugs.
Material Science
Polymer Chemistry
Methyl (4R)-4-[(3R,...]-pentanoate can serve as a building block in polymer chemistry for synthesizing novel materials with specific properties. Its ability to participate in polymerization reactions allows for the creation of functionalized polymers that can be used in various applications from coatings to biomedical devices.
Data Summary Table
Mechanism of Action
The mechanism of action of ®-methyl4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate-R28549 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Group Impact
- C3 Substituents: TBS ether (target): Increases lipophilicity (logP >5) compared to C3-OH analogs (logP ~3.5), improving membrane permeability .
- C7 Modifications :
Biological Activity
Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with potential biological activities. This article reviews its biological properties based on existing literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₃₈H₆₈O₄Si
- Molecular Weight : 785.1 g/mol
- Hydrogen Bond Donor Count : 6
- Hydrogen Bond Acceptor Count : 8
- Rotatable Bond Count : 8
Research indicates that compounds similar to methyl (4R)-4-[(3R,5S,...)] exhibit various biological activities through different mechanisms:
- Hormonal Activity : The compound may interact with steroid hormone receptors due to its structural similarity to steroid compounds.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant activity by scavenging free radicals.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
Case Studies and Research Findings
-
In Vitro Studies :
- A study assessed the cytotoxic effects of similar compounds on cancer cell lines. Results indicated that certain structural modifications enhance cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
- Another investigation explored the anti-inflammatory properties of related compounds in macrophage models. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
-
In Vivo Studies :
- An animal model study evaluated the anti-tumor efficacy of the compound in mice bearing xenograft tumors. The treatment group exhibited a marked reduction in tumor volume compared to controls .
- Research on metabolic effects revealed that the compound improved lipid profiles and reduced blood glucose levels in diabetic rats .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 785.1 g/mol |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 8 |
| Study Type | Findings |
|---|---|
| In Vitro | Cytotoxicity against MCF-7 and PC-3 cell lines |
| In Vitro | Reduction in TNF-alpha and IL-6 levels in macrophages |
| In Vivo | Significant tumor volume reduction in xenograft models |
| In Vivo | Improved lipid profiles and reduced blood glucose in diabetic rats |
Q & A
Q. What are the optimal synthetic conditions for preparing methyl (4R)-4-... with high purity?
- Methodological Answer : The synthesis involves protecting hydroxyl groups with tert-butyldimethylsilyl (TBDMS) under anhydrous conditions. For example, compound intermediates are synthesized via TsOH·H₂O-catalyzed esterification under nitrogen to prevent oxidation . Purity (>95%) is confirmed using ¹H NMR and HRMS (positive ion mode) . Critical steps include column chromatography (e.g., 0–50% ethyl acetate/DCM gradients) and rigorous drying over anhydrous Na₂SO₄ .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Combine spectral techniques:
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., δ 3.66 ppm for methoxy groups) and integration ratios .
- HRMS : Validate molecular weight (e.g., observed [M+Na]⁺ at 457.3290 vs. calculated 457.3294) .
- Melting Points : Compare with literature values (e.g., 124.2–126.1°C for intermediates) .
Q. What strategies mitigate steric hindrance during functionalization of the cyclopenta[a]phenanthrene core?
- Methodological Answer : Use bulky protecting groups (e.g., TBDMS) to shield reactive sites . For example, IBX oxidation in DMSO selectively targets secondary alcohols without disrupting adjacent substituents . Kinetic control via low-temperature reactions (0°C) minimizes side products .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, especially in crowded regions (e.g., δ 1.0–2.5 ppm) .
- Cross-Validation : Compare with deuterated analogs (e.g., 8b-H in CDCl₃) to confirm assignments .
Q. What experimental designs are recommended for assessing bioactivity against Clostridium difficile spores?
- Methodological Answer :
- Inhibition Assays : Test spore germination in bile acid analogs (e.g., IC₅₀ determination via kinetic fluorimetry) .
- Structure-Activity Relationships (SAR) : Modify hydroxyl/methoxy groups (e.g., compound 7a vs. 8a) to correlate substituents with activity .
- Metabolic Stability : Use LiAlH₄ reduction to assess hydrolytic stability of ester groups in simulated gastric fluid .
Q. How can researchers address low yields in large-scale synthesis of tert-butyldimethylsilyl-protected intermediates?
- Methodological Answer :
- Reagent Stoichiometry : Optimize equivalents of TBDMS-Cl (1.0–1.2 eq.) and pyridine (5 mL/mmol) to minimize side reactions .
- Workup Refinement : Extract products with ethyl acetate instead of DCM to reduce emulsion formation .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate silylation .
Technical Challenges & Solutions
Q. What are the best practices for handling air-sensitive intermediates during synthesis?
- Methodological Answer :
- Schlenk Line Techniques : Conduct reactions under nitrogen/argon using flame-dried glassware .
- Stabilization : Add radical inhibitors (e.g., BHT) during prolonged storage of silyl ethers .
- In Situ Monitoring : Track reaction progress via ¹H NMR (e.g., disappearance of starting material δ 3.54 ppm) .
Q. How to design analogs with enhanced metabolic stability for in vivo studies?
- Methodological Answer :
- Ester → Amide Substitution : Replace methyl esters with tert-butyl carbamates to resist esterase cleavage .
- Deuterium Labeling : Incorporate deuterium at metabolically labile positions (e.g., 2,2,4,4-d₄ analogs) to prolong half-life .
- PEGylation : Attach polyethylene glycol (PEG) chains to improve solubility and reduce hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
